Biphenylene

概要

説明

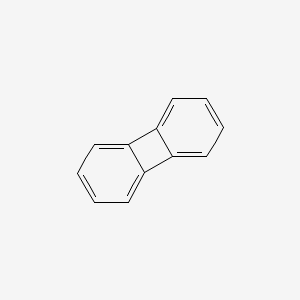

Biphenylene is an organic compound with the chemical formula (C_{12}H_{8}). It is a pale, yellowish solid with a hay-like odor. Structurally, this compound is a polycyclic aromatic hydrocarbon composed of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This unique structure was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity .

準備方法

Synthetic Routes and Reaction Conditions: Biphenylene was first synthesized by Lothrop in 1941. One of the major synthetic routes involves the dimerization of the reactive intermediate benzyne. This can be achieved by heating the benzenediazonium-2-carboxylate zwitterion prepared from 2-aminobenzoic acid . Another method involves using o-dihalobenzene as a raw material in the presence of an alkali metal hydride, such as sodium hydride, potassium hydride, calcium hydride, or lithium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of o-diiodobenzene in the presence of alkali metal hydrides is particularly promising for rapid production .

化学反応の分析

Types of Reactions: Biphenylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxide, while reduction can yield biphenyl derivatives .

科学的研究の応用

Structural and Electronic Properties

Biphenylene features a planar structure formed by two benzene rings connected by bridging bonds, which leads to its distinctive electronic behavior. It is known for its antiaromaticity, which influences its chemical reactivity and stability. The material has a high cohesive energy of 7.40 eV/atom, indicating robust stability compared to other two-dimensional materials like graphene and molybdenum disulfide . Its mechanical properties are also noteworthy, with a maximum Young’s modulus of 259.7 N/m, demonstrating its potential for applications requiring strong materials .

Catalysis

This compound has shown promise in catalytic applications, particularly in chemical reactions such as hydrogen evolution reactions (HER). Studies indicate that this compound outperforms graphene in HER performance due to its metallic nature and the presence of a n-type Dirac cone . This makes it an attractive candidate for developing efficient catalysts in energy conversion technologies.

Energy Storage

Recent research highlights this compound's potential as an anchoring material in lithium-sulfur batteries. Its superior electrical conductivity helps mitigate the shuttle effect commonly observed in these batteries, thereby enhancing their overall performance . Additionally, this compound's porous structure allows for effective lithium ion storage, making it a candidate for next-generation battery technologies .

Sensing Applications

The unique electronic properties of this compound enable its use in sensor technologies. Its ability to undergo significant changes in conductivity upon exposure to different gases makes it suitable for developing highly sensitive gas sensors. This application is particularly relevant in environmental monitoring and safety systems .

Electronics

This compound's high conductivity and tunable electronic properties position it as a potential material for various electronic applications. It could serve as a building block for organic semiconductors and other electronic devices that require efficient charge transport mechanisms . The this compound network is being explored for its capability to store electrical energy more effectively than traditional materials like graphene .

Nanotechnology

In the realm of nanotechnology, this compound's two-dimensional nature allows it to be integrated into nanoscale devices. Its unique properties can be exploited for creating advanced nanomaterials with tailored functionalities, which are essential in fields such as photonics and quantum computing .

Case Study 1: this compound in Hydrogen Evolution Reaction

A study conducted using first-principles calculations demonstrated that this compound exhibits enhanced catalytic activity for hydrogen evolution compared to other materials like graphene. The research outlined the structural stability and electronic properties that contribute to this performance, making this compound a viable candidate for future energy applications .

Case Study 2: this compound as an Anchoring Material

Research published on lithium-sulfur batteries highlighted the effectiveness of this compound as an anchoring material that suppresses the shuttle effect. The study provided experimental data showing improved cycle stability and capacity retention when this compound was used compared to conventional materials .

作用機序

The mechanism by which biphenylene exerts its effects is primarily related to its electronic structure. This compound exhibits a maximum Young’s modulus of 259.7 N/m, indicating robust mechanical performance. It is metallic with an n-type Dirac cone, which contributes to its improved hydrogen evolution reaction (HER) performance over graphene . The fluorescence mechanism of this compound fits into the model of specific C2v-symmetrical cis-azoalkane fluorescence, having an exchange-resonant nature .

類似化合物との比較

Biphenylene is unique due to its combination of aromatic and antiaromatic units: benzene and cyclobutadiene, respectively. Similar compounds include:

Benzene: A simple aromatic hydrocarbon with a single six-membered ring.

Biphenyl: Composed of two benzene rings connected by a single bond, lacking the antiaromatic character of this compound.

Cyclobutadiene: An antiaromatic compound with a four-membered ring.

This compound derivatives possess similar reactivities and stabilities as their half acenes fragments, making them suitable for various applications in organic semiconductors and optoelectronic devices .

生物活性

Biphenylene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for health and disease, particularly in cancer and antimicrobial contexts.

Chemical Structure and Synthesis

This compound consists of four fused benzene rings, forming a planar structure that contributes to its stability and reactivity. Recent advancements in synthetic methodologies have facilitated the production of this compound derivatives, enhancing their biological potential. For instance, this compound-containing polycyclic compounds have been synthesized through various methods, including pyrolysis and condensation reactions, yielding compounds with diverse biological activities .

Biological Activity Overview

This compound and its derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound derivatives can induce apoptosis in cancer cells. For example, compounds derived from this compound demonstrated significant cytotoxic effects against human breast carcinoma cells (MCF7), with mechanisms involving the modulation of apoptotic gene expression .

- Antimicrobial Properties : this compound derivatives have also been evaluated for their antibacterial activities. Research indicates that certain biphenyl compounds exhibit significant antibacterial effects against antibiotic-resistant strains, suggesting their potential as novel antimicrobial agents .

- Genotoxicity and Carcinogenicity : While some studies suggest that this compound may induce genetic damage, evidence regarding its carcinogenicity remains inconclusive. Animal studies indicate a potential link between high exposure levels and increased incidences of tumors, particularly in male rats . However, the exact mechanisms remain under investigation.

Anticancer Activity

A notable study focused on the anticancer effects of pyridine-biphenyl glycosides. These compounds were shown to significantly increase the expression of pro-apoptotic genes such as Bax and p53, while decreasing the expression of the anti-apoptotic gene Bcl-2 in MCF7 cells. The results indicated a clear pathway through which this compound derivatives could exert their anticancer effects, with implications for further development as chemotherapeutic agents .

Antimicrobial Evaluation

In another study assessing the antibacterial activity of biphenyl derivatives, compounds were tested against various Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that electron-withdrawing groups on the biphenyl structure enhanced antibacterial efficacy. This finding supports the potential for developing new antibiotics based on this compound scaffolds .

Summary of Biological Activities

特性

IUPAC Name |

biphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVTZJHWGZSXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059765 | |

| Record name | Biphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow needles; [Acros Organics MSDS] | |

| Record name | Biphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

259-79-0 | |

| Record name | Biphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000259790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIPHENYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z64I7D5M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。